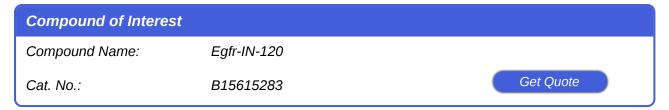


EGFR-IN-120: A Technical Guide to its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **EGFR-IN-120**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's mechanism of action, experimental data, and relevant protocols.

Chemical Structure and Properties

EGFR-IN-120, a 4,6-disubstituted pyrimidine compound, is a small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain.[1][2] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical Identification of **EGFR-IN-120**[3]



Identifier	Value
IUPAC Name	N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
CAS Number	879127-07-8
Molecular Formula	C21H18F3N5O
SMILES	C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F
Synonyms	EGFR Inhibitor, EGFR-IN-12

Table 2: Physicochemical Properties of EGFR-IN-120[3][4]

Property	Value
Molecular Weight	413.4 g/mol
Appearance	Solid powder
Purity	>98% (as specified by supplier)
Solubility	Soluble in DMSO

Mechanism of Action and Biological Activity

EGFR-IN-120 functions as a potent, ATP-competitive, and irreversible inhibitor of EGFR.[1][5] By binding to the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1][6] This blockade of EGFR signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[1][3]

Kinase Inhibition Profile

EGFR-IN-120 has demonstrated high potency and selectivity for wild-type EGFR and certain activating mutants. Its inhibitory activity has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) values serving as a key metric of its potency.



Table 3: In Vitro Inhibitory Activity of EGFR-IN-120 against EGFR and its Mutants

Target	IC50 (nM)	Reference
EGFR (wild-type)	21	[1][3][6]
EGFR (L858R mutant)	63	[1][3][6]
EGFR (L861Q mutant)	4	[1][3][6]
HER4 (erbB4)	7640	[1][6]

The data clearly indicates that **EGFR-IN-120** is a highly potent inhibitor of wild-type EGFR and the L861Q mutant, with a slightly lower potency against the L858R mutant. Importantly, it exhibits significant selectivity for EGFR over the closely related HER4 kinase, suggesting a favorable selectivity profile.[1][6] A screening against a panel of 55 other kinases showed minimal activity, further highlighting its specificity for EGFR.[3][7]

Cellular Activity

In cell-based assays, **EGFR-IN-120** has been shown to effectively inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

Table 4: Anti-proliferative Activity of **EGFR-IN-120** in Colon Cancer Cell Lines[1]

Cell Line	IC ₅₀ (μΜ)
HT29	1.96
SW480	1.04

Furthermore, treatment with **EGFR-IN-120** has been demonstrated to completely block the EGF-induced autophosphorylation of wild-type EGFR in U-2OS cells at a concentration of 10 μ M.[1][6] Studies have also shown that it can induce apoptosis in HT29 and SW480 colon cancer cells in a dose-dependent manner.[1]

Experimental Protocols



The following sections provide detailed methodologies for key experiments relevant to the characterization of **EGFR-IN-120**. These protocols are based on established methods and can be adapted for specific research needs.

EGFR Kinase Assay (Biochemical)

This protocol outlines a general method for determining the IC₅₀ value of **EGFR-IN-120** against purified EGFR kinase.

Objective: To quantify the in vitro potency of EGFR-IN-120 in inhibiting EGFR kinase activity.

Materials:

- Purified recombinant human EGFR (wild-type or mutant)
- Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- ATP
- Suitable peptide substrate (e.g., Y12-Sox conjugated peptide)
- EGFR-IN-120 (dissolved in DMSO)
- 384-well, white, non-binding surface microtiter plate
- Plate reader capable of fluorescence or luminescence detection

Procedure:

- Prepare serial dilutions of EGFR-IN-120 in 50% DMSO.
- In a 384-well plate, add 0.5 μ L of the diluted inhibitor or 50% DMSO (vehicle control) to the respective wells.
- Add 5 μL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each well.
- Pre-incubate the plate for 30 minutes at 27°C to allow for inhibitor binding.



- Prepare a master mix of the peptide substrate and ATP in the kinase reaction buffer.
- Initiate the kinase reaction by adding 45 μL of the substrate/ATP mix to each well.
- Immediately place the plate in the reader and monitor the signal (e.g., fluorescence) at regular intervals for 30-120 minutes.
- Determine the initial reaction velocity from the linear portion of the progress curves.
- Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of **EGFR-IN-120** on cancer cell lines.

Objective: To determine the concentration of **EGFR-IN-120** required to inhibit the growth of cancer cells by 50% (GI₅₀).

Materials:

- Cancer cell line of interest (e.g., HT29, SW480, A549)
- Complete cell culture medium
- EGFR-IN-120 (dissolved in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:



- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **EGFR-IN-120** in complete cell culture medium.
- Remove the existing medium and treat the cells with the various concentrations of the inhibitor or vehicle control (medium with DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the inhibitor concentration to determine the GI₅₀.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol is for examining the effect of **EGFR-IN-120** on the phosphorylation status of EGFR and its downstream signaling proteins.

Objective: To confirm the mechanism of action of **EGFR-IN-120** by observing the inhibition of EGFR signaling in a cellular context.

Materials:

- Cancer cell line of interest
- EGFR-IN-120
- EGF (Epidermal Growth Factor)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

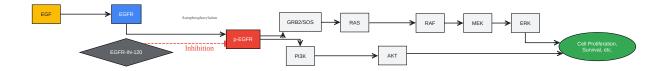
Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of EGFR-IN-120 or vehicle control for 1-2 hours.
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to assess the dose-dependent inhibition of protein phosphorylation.

Signaling Pathways and Experimental Workflows

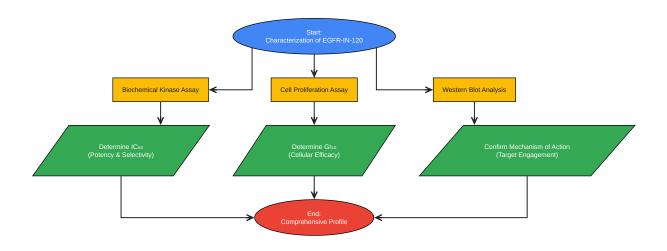


Visualizing the EGFR signaling pathway and the experimental workflows aids in understanding the mechanism of action of **EGFR-IN-120** and the process of its evaluation.



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Caption: EGFR Signaling Pathway and the Point of Inhibition by EGFR-IN-120.



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Caption: General Experimental Workflow for the Evaluation of EGFR-IN-120.



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